3A-Amino-3A-desoxi-(2AS,3AS)-beta-ciclodextrina

Descripción general

Descripción

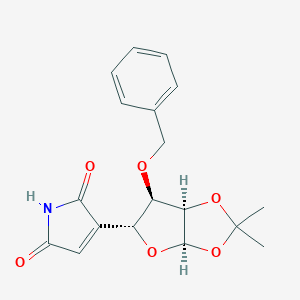

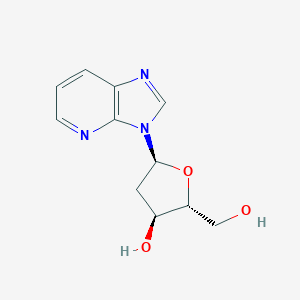

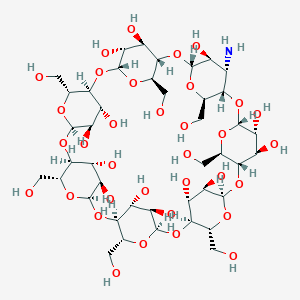

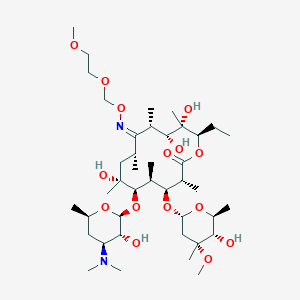

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is a modified cyclodextrin compound where the 3A position of the glucose unit is substituted with an amino group, and the 3A position is deoxygenated. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds, forming a toroidal structure with a hydrophobic cavity and hydrophilic exterior. This unique structure allows cyclodextrins to form inclusion complexes with various guest molecules, making them valuable in numerous applications.

Aplicaciones Científicas De Investigación

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin has diverse applications in scientific research, including:

Chemistry: Used as a host molecule in supramolecular chemistry for the formation of inclusion complexes.

Biology: Employed in the study of carbohydrate-protein interactions and as a molecular chaperone.

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.

Industry: Applied in the development of sensors, catalysts, and separation technologies.

Mecanismo De Acción

Target of Action

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin (hereafter referred to as the compound) is a type of cyclodextrin, which are naturally occurring cyclic carbohydrates consisting of 6–8 glucopyranosyl residues linked by α-1,4 glycosidic bonds . The primary targets of this compound are various guest molecules that can form inclusion complexes within its hydrophobic cavity .

Mode of Action

The compound interacts with its targets through a host-guest complex mechanism . The main driving force of this interaction is hydrophobic interaction . Other interactions, such as hydrogen bonding between the guest and secondary hydroxyl groups, also play significant roles in recognizing the guest molecules . The rims of the cyclodextrin molecule, which have great potential to interact with the guest molecules through hydrogen-bond polar interaction supported by the hydrophobic cavity, also need to be considered .

Biochemical Pathways

The compound affects the biochemical pathways of the guest molecules by forming inclusion complexes with them . This can alter the physical and chemical properties of the guest molecules, potentially affecting their bioavailability and stability .

Pharmacokinetics

Cyclodextrins are generally known for their ability to improve the solubility and stability of guest molecules , which can enhance their bioavailability.

Result of Action

The result of the compound’s action is the formation of inclusion complexes with guest molecules . This can lead to changes in the physical and chemical properties of the guest molecules, potentially enhancing their stability, solubility, and bioavailability .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the formation of inclusion complexes can be affected by the pH and temperature of the environment

Análisis Bioquímico

Biochemical Properties

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin plays a significant role in biochemical reactions. It forms inclusion complexes with various guest molecules in aqueous solution and solid state . The main driving force is hydrophobic interaction, but hydrogen bonding between the guest and secondary hydroxyl groups also plays a significant role .

Cellular Effects

It is known that cyclodextrins can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin involves its interactions with other biomolecules. It can bind to various guest molecules, influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that cyclodextrins have a major role in the development of supramolecular chemistry .

Metabolic Pathways

It is known that cyclodextrins can interact with various enzymes and cofactors .

Transport and Distribution

It is known that cyclodextrins can form inclusion complexes with various guest molecules .

Subcellular Localization

It is known that cyclodextrins can interact with various biomolecules, potentially influencing their localization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin typically involves the selective modification of beta-cyclodextrin. One common method includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of beta-cyclodextrin are protected using a suitable protecting group, such as benzyl or acetyl groups.

Introduction of Amino Group: The protected beta-cyclodextrin is then subjected to a reaction with an appropriate reagent, such as ammonia or an amine, to introduce the amino group at the 3A position.

Deprotection: The protecting groups are removed under mild conditions to yield 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.

Industrial Production Methods

Industrial production of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include:

Batch or Continuous Flow Reactors: To ensure consistent quality and scalability.

Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form primary amines or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or nitric acid under controlled conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Primary amines or other reduced forms.

Substitution Products: Various substituted derivatives depending on the reagent used.

Comparación Con Compuestos Similares

Similar Compounds

- 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin

- 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

- 6A-Amino-6A-deoxy-beta-cyclodextrin

Uniqueness

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its alpha and gamma counterparts, the beta-cyclodextrin derivative has an optimal cavity size for forming stable inclusion complexes with a wide range of guest molecules. The presence of the amino group at the 3A position also provides additional sites for chemical modification and interaction, enhancing its versatility in various applications.

Propiedades

IUPAC Name |

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48S,49S)-48-amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71NO34/c43-15-16(51)36-64-8(1-44)29(15)71-37-23(58)17(52)31(10(3-46)65-37)73-39-25(60)19(54)33(12(5-48)67-39)75-41-27(62)21(56)35(14(7-50)69-41)77-42-28(63)22(57)34(13(6-49)70-42)76-40-26(61)20(55)32(11(4-47)68-40)74-38-24(59)18(53)30(72-36)9(2-45)66-38/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLVLKFBPJMRCM-FUFZOPRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71NO34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462166 | |

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1134.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117194-77-1 | |

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B50066.png)